molecular formula C25H22N2O2 B4084358 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B4084358
M. Wt: 382.5 g/mol
InChI Key: PBAUOFOXSCMFQF-UHFFFAOYSA-N
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Description

3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and subsequent functionalization to introduce the hydroxy and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the indole core.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated indole compound.

Scientific Research Applications

3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-methyl-4H-pyran-4-one: Shares the hydroxy and methyl groups but has a different core structure.

    2-hydroxy-2-methylpropiophenone: Similar in having hydroxy and methyl groups but differs in the overall molecular framework.

Uniqueness

What sets 3’-hydroxy-2-methyl-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one apart is its unique combination of the indole and benzyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[(4-methylphenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-11-13-18(14-12-16)15-27-22-10-6-4-8-20(22)25(29,24(27)28)23-17(2)26-21-9-5-3-7-19(21)23/h3-14,26,29H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAUOFOXSCMFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 2
Reactant of Route 2
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 3
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 4
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 5
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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